molecular formula C26H28N2O2 B3835629 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole

Cat. No. B3835629
M. Wt: 400.5 g/mol
InChI Key: OUMYMLMAXJTLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3,4-dihydroisoquinoline is a type of isoquinoline, a class of compounds that are widely distributed in nature as alkaloids . Carbazole is a tricyclic aromatic organic compound that consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been described in the literature . It involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-3,4-dihydroisoquinoline has been analyzed in several studies . The compound has a molecular formula of C12H15NO3 .


Chemical Reactions Analysis

6,7-Dimethoxy-3,4-dihydroisoquinoline has been shown to undergo various chemical reactions. For example, it can react with o-quinone methides to form 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-3,4-dihydroisoquinoline has a melting point of 125-126 °C and a predicted boiling point of 401.4±45.0 °C . Its density is predicted to be 1.216±0.06 g/cm3 .

Safety and Hazards

The safety and hazards of 6,7-dimethoxy-3,4-dihydroisoquinoline are not well documented. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of 6,7-dimethoxy-3,4-dihydroisoquinoline and related compounds . For example, modifications of the Pomeranz–Fritsch cyclization step used in its synthesis could be investigated .

properties

IUPAC Name

3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-4-28-23-8-6-5-7-21(23)22-13-18(9-10-24(22)28)16-27-12-11-19-14-25(29-2)26(30-3)15-20(19)17-27/h5-10,13-15H,4,11-12,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMYMLMAXJTLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-9-ethylcarbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole
Reactant of Route 4
Reactant of Route 4
3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole
Reactant of Route 5
3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole
Reactant of Route 6
3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-9-ethyl-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.